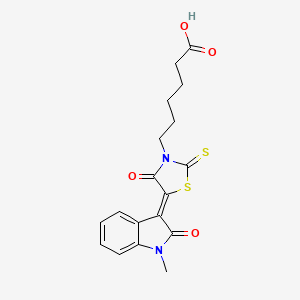

![molecular formula C15H13N5O3S2 B2473877 2-((4-(2-アミノ-2-オキソエチル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)-N-(ベンゾ[d]チアゾール-2-イル)アセトアミド CAS No. 1170003-89-0](/img/structure/B2473877.png)

2-((4-(2-アミノ-2-オキソエチル)-6-オキソ-1,6-ジヒドロピリミジン-2-イル)チオ)-N-(ベンゾ[d]チアゾール-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N5O3S2 and its molecular weight is 375.42. The purity is usually 95%.

BenchChem offers high-quality 2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 銅触媒によるカスケード反応を用いた、2-アミノ-9H-クロメノ[2,3-d]チアゾール-9-オンの合成法が開発されました。この反応は、容易に入手可能な2-アミノ-3-ヨードクロモンとアミンを利用し、中程度の収率から良好な収率で三環式化合物を生成します。 注目すべきは、合成された化合物のいくつかが強力な抗炎症活性を示しており、創薬リードとしての可能性を示唆しています .

- 2-アミノ-4-(2,3-ジクロロフェニル)-6-メトキシ-4H-ベンゾ[h]クロメン-3-カルボニトリルの結晶構造を調べました。 この化合物は抗腫瘍活性を示し、チロシンキナーゼ受容体阻害機構に関連しています .

- キラルリン酸触媒による5H-チアゾール-4-オンからイサチン誘導体イミンへのエナンチオ選択的な求核付加が確立されました。 得られた3-置換3-アミノ-2-オキシンドールは、5H-チアゾール-4-オンと隣接する硫黄を含む四置換立体化学の両方を特徴としています .

抗炎症活性

抗腫瘍特性

エナンチオ選択的合成

要約すると、この化合物は、炎症の調節から潜在的な癌治療、不斉合成に至るまで、さまざまな科学的文脈で有望です。研究者たちは、その多面的な特性を研究し続けており、将来の創薬や科学的進歩への道を切り開いています。 🌟

作用機序

Mode of Action

It is believed to involve a combination of aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and intramolecular charge transfer (ict) effects . These processes could potentially alter the activity of target proteins or enzymes, leading to changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s ESIPT process and ICT effects could potentially be influenced by the solvent conditions

特性

IUPAC Name |

2-[2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c16-11(21)5-8-6-12(22)19-14(17-8)24-7-13(23)20-15-18-9-3-1-2-4-10(9)25-15/h1-4,6H,5,7H2,(H2,16,21)(H,17,19,22)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMFHGRLQQVMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)

![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)

![7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2473803.png)

![N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2473804.png)

![1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane](/img/structure/B2473805.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)